N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine
CAS No.: 202522-21-2
Cat. No.: VC16691876
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202522-21-2 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | N-[(2,5-dimethylphenyl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C9H11NO/c1-7-3-4-8(2)9(5-7)6-10-11/h3-6,11H,1-2H3 |
| Standard InChI Key | CYXCYDJPJFMZOD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C=NO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a planar 2,5-dimethylphenyl ring connected to a hydroxylamine group () via a methylidene () bridge. The IUPAC name, N-[(2,5-dimethylphenyl)methylidene]hydroxylamine, reflects this arrangement. The aromatic ring’s methyl groups at positions 2 and 5 introduce steric hindrance, influencing reactivity and stability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 202522-21-2 | |
| Molecular Formula | ||
| Molecular Weight | 149.19 g/mol | |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C=NO | |
| InChI Key | CYXCYDJPJFMZOD-UHFFFAOYSA-N |
The Standard InChI string (\text{InChI=1S/C}_9\text{H}_{11}\text{NO/c1-7-3-4-8(2)9(5-7)6-10-11/h3-6,11H,1-2H3) confirms the connectivity and stereochemistry.
Synthesis and Optimization
Condensation Reaction
The primary synthesis route involves reacting 2,5-dimethylbenzaldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., methanol or ethanol) under reflux :
A base such as sodium methoxide deprotonates hydroxylamine, facilitating nucleophilic attack on the aldehyde .
Table 2: Typical Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Methanol/Ethanol |
| Temperature | Reflux (~65–78°C) |
| Reaction Time | 4–6 hours |
| Yield | 70–85% (estimated) |
Purification and Scalability
Crude product purification often involves recrystallization from ethanol or column chromatography. Industrial-scale synthesis may require optimized protocols to minimize byproducts like oximes or imines.
Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
The hydroxylamine group () acts as a nucleophile, participating in:
-
Acylation: Reaction with acyl chlorides to form hydroxamates .
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Alkylation: Formation of N-alkyl derivatives under basic conditions .
The methylidene group () undergoes electrophilic additions, such as cycloadditions with dienes .
Redox Behavior
The compound can oxidize to nitroso derivatives () or reduce to secondary amines (), depending on the reagent . Such transformations are critical in synthesizing bioactive molecules .
Applications in Organic and Medicinal Chemistry
Intermediate in Heterocycle Synthesis
N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine serves as a precursor for:
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Isoxazolines: Via 1,3-dipolar cycloaddition with nitrile oxides.
-
Quinazolinones: Through condensation with anthranilic acid derivatives .
Pharmaceutical Relevance
Hydroxylamine derivatives inhibit enzymes like histone deacetylases (HDACs) and urease . For example, hydroxamic acids derived from similar compounds exhibit anticancer activity by modulating epigenetic pathways .
Recent Advances and Future Directions
Catalytic Applications
Recent studies highlight the use of hydroxylamine derivatives in catalytic cycles for C–N bond formation . For instance, N-centered radicals generated from analogous compounds facilitate alkene amination .
Bioconjugation Strategies
The methylidene group’s reactivity enables site-specific protein modification, a burgeoning area in antibody-drug conjugate (ADC) development .
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